(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Overview
Description
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: is a chemical compound characterized by its unique structure, which includes a chlorobenzene ring fused to an isoxazole ring, and an amine group attached to the third position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-chlorobenzene-1,3-diol and an appropriate isocyanate.
Formation of Isoxazole Ring: The starting materials undergo a cyclization reaction to form the isoxazole ring. This step often requires the use of a strong base, such as sodium hydride (NaH), and a suitable solvent, such as dimethylformamide (DMF).
Introduction of Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an amine source, such as methylamine, reacts with the intermediate compound to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives. Reagents such as sodium iodide (NaI) in acetone can facilitate this reaction.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: NaI, acetone, at elevated temperatures.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Substituted derivatives at the chloro position.
Scientific Research Applications
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: has diverse applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Material Science: Its unique structure makes it suitable for the design and synthesis of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the creation of new chemical entities.
Mechanism of Action
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: can be compared with other similar compounds, such as (6-Chlorobenzo[d]isoxazol-3-yl)methanamine and (5-Bromobenzo[d]isoxazol-3-yl)methanamine These compounds share structural similarities but differ in the position and type of halogen substituent, which can influence their reactivity and biological activity
Comparison with Similar Compounds
(6-Chlorobenzo[d]isoxazol-3-yl)methanamine
(5-Bromobenzo[d]isoxazol-3-yl)methanamine
(5-Iodobenzo[d]isoxazol-3-yl)methanamine
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Properties
IUPAC Name |
(5-chloro-1,2-benzoxazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAIRIAKAFRBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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